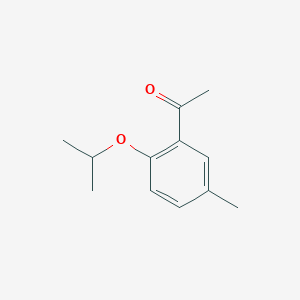
1-(2-Isopropoxy-5-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropoxy-5-methylphenyl)ethanone is an organic compound characterized by its molecular formula C₁₂H₁₄O₂. This compound features a phenyl ring substituted with an isopropoxy group at the 2-position and a methyl group at the 5-position, along with an ethanone (ketone) functional group attached to the phenyl ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxy-5-methylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-isopropoxy-5-methylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: 1-(2-Isopropoxy-5-methylphenyl)ethanoic acid
Reduction: 1-(2-Isopropoxy-5-methylphenyl)ethanol
Substitution: Bromo- or nitro-substituted derivatives of the phenyl ring
Scientific Research Applications
1-(2-Isopropoxy-5-methylphenyl)ethanone is utilized in various scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex organic molecules. In biology, it is used as a probe to study enzyme mechanisms and interactions. In industry, it is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(2-Isopropoxy-5-methylphenyl)ethanone is similar to other phenyl ketones, such as 1-(2-hydroxy-5-methylphenyl)ethanone and 1-(2-methoxy-5-methylphenyl)ethanone. These compounds differ in the nature of the substituent on the phenyl ring, which influences their chemical reactivity and biological activity. The presence of the isopropoxy group in this compound provides unique steric and electronic effects compared to other similar compounds.
Comparison with Similar Compounds
1-(2-hydroxy-5-methylphenyl)ethanone
1-(2-methoxy-5-methylphenyl)ethanone
1-(2-ethoxy-5-methylphenyl)ethanone
1-(2-propoxy-5-methylphenyl)ethanone
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYLQIQXNUTDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














